molecular formula C24H25N5O2 B2514671 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 922846-27-3

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2514671
CAS RN: 922846-27-3
M. Wt: 415.497
InChI Key: RZBKLCIZLVNOQG-UHFFFAOYSA-N
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Description

The compound , N-(2-(5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide, is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as ethyl (indol-3-yl)alkanoates and subsequent amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and 2-decarboxylation. The final step is the condensation of the corresponding acids with 4-aminopyridine . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin moiety, which is a fused heterocyclic system that can be synthesized through reactions involving aminopyrazoles and pyrimidinones . The presence of a 4-methylbenzyl group suggests additional steric and electronic effects that could influence the compound's reactivity and binding properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include indolization, decarboxylation, and amidification . The reactivity of the pyrazolo[3,4-d]pyrimidin core could be further explored through reactions with arylaldehydes and malononitrile, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives . These reactions could potentially be adapted to modify the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of multiple aromatic rings and a heterocyclic structure would likely result in a compound with significant lipophilicity, which could affect its solubility and pharmacokinetic profile. The acetamide group may contribute to the compound's hydrogen bonding potential, influencing its interaction with biological targets.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structure to N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and their structures determined by single-crystal X-ray crystallography. The study found that the solid-state structures of these complexes exhibit various hydrogen bonding interactions leading to supramolecular architectures. Importantly, these compounds have demonstrated significant antioxidant activity when tested in vitro, indicating potential therapeutic applications in combating oxidative stress-related disorders (Chkirate et al., 2019).

Anticancer Potential

Another research focus has been on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, exploring their potential as anticancer agents. One study synthesized a series of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and evaluated their anticancer activity on a panel of 60 cancer cell lines. One of the compounds showed notable cancer cell growth inhibition against eight different cancer cell lines, highlighting the potential of such compounds in cancer therapy (Al-Sanea et al., 2020).

Synthesis and Antimicrobial Activity

Further studies have focused on the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety for antimicrobial applications. One such research synthesized various derivatives and tested them against a range of microbial species. These compounds exhibited promising antimicrobial activities, suggesting potential use in the development of new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-6-8-19(9-7-17)15-28-16-26-23-21(24(28)31)14-27-29(23)11-10-25-22(30)13-20-5-3-4-18(2)12-20/h3-9,12,14,16H,10-11,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKLCIZLVNOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

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